molecular formula C20H20O4 B092208 Isobutylsalicyl cinnamate CAS No. 17140-04-4

Isobutylsalicyl cinnamate

Cat. No. B092208
CAS RN: 17140-04-4
M. Wt: 324.4 g/mol
InChI Key: KLWUCKSEMIGJSG-UHFFFAOYSA-N
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Description

Isobutylsalicyl cinnamate (IBSC) is a chemical compound that is commonly used in the cosmetic industry as a UV filter. It is a derivative of salicylic acid and cinnamic acid and is known for its ability to absorb UV radiation, which makes it an effective ingredient in sunscreens and other skincare products. In recent years, IBSC has gained attention in the scientific community for its potential therapeutic applications.

Mechanism Of Action

Isobutylsalicyl cinnamate works by absorbing UV radiation and converting it into heat, which prevents the radiation from damaging the skin. It also has antioxidant properties, which protect the skin from oxidative stress. Isobutylsalicyl cinnamate has been shown to inhibit the activity of enzymes that are involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

Isobutylsalicyl cinnamate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may help to prevent the development of skin cancer. Isobutylsalicyl cinnamate has also been shown to improve skin hydration and to protect against UV-induced skin damage.

Advantages And Limitations For Lab Experiments

Isobutylsalicyl cinnamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other UV filters. However, Isobutylsalicyl cinnamate has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively low UV absorption capacity compared to other UV filters, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for research on Isobutylsalicyl cinnamate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Isobutylsalicyl cinnamate, such as in the treatment of skin diseases or as a food preservative. Additionally, further research is needed to fully understand the mechanism of action of Isobutylsalicyl cinnamate and to determine its safety and efficacy in humans.

Synthesis Methods

Isobutylsalicyl cinnamate can be synthesized by reacting salicylic acid and cinnamic acid with isobutyl alcohol. The reaction is catalyzed by sulfuric acid and occurs under reflux conditions. The product is then purified by recrystallization.

Scientific Research Applications

Isobutylsalicyl cinnamate has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Isobutylsalicyl cinnamate has also been studied for its ability to protect against UV-induced skin damage and to improve skin hydration.

properties

CAS RN

17140-04-4

Product Name

Isobutylsalicyl cinnamate

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

2-methylpropyl 2-[(E)-3-phenylprop-2-enoyl]oxybenzoate

InChI

InChI=1S/C20H20O4/c1-15(2)14-23-20(22)17-10-6-7-11-18(17)24-19(21)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3/b13-12+

InChI Key

KLWUCKSEMIGJSG-UHFFFAOYSA-N

Isomeric SMILES

CC(C)COC(=O)C1=CC=CC=C1OC(=O)/C=C/C2=CC=CC=C2

SMILES

CC(C)COC(=O)C1=CC=CC=C1OC(=O)C=CC2=CC=CC=C2

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1OC(=O)C=CC2=CC=CC=C2

synonyms

2-methylpropyl 2-[(E)-3-phenylprop-2-enoyl]oxybenzoate

Origin of Product

United States

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